1-(2-ethoxybenzyl)-4-phenylpiperazine
Description
1-(2-Ethoxybenzyl)-4-phenylpiperazine is a piperazine derivative featuring a phenyl group at the 4-position and a 2-ethoxybenzyl substituent at the 1-position of the piperazine ring. The 2-ethoxy group introduces steric and electronic effects that influence the compound’s physicochemical properties, such as solubility and lipophilicity, which are critical for pharmacokinetics and receptor interactions.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-22-19-11-7-6-8-17(19)16-20-12-14-21(15-13-20)18-9-4-3-5-10-18/h3-11H,2,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGVHFWKWUFZHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-ethoxybenzyl)-4-phenylpiperazine typically involves the reaction of 1-(2-ethoxybenzyl)piperazine with a phenylating agent. One common method is the nucleophilic substitution reaction where 1-(2-ethoxybenzyl)piperazine reacts with a phenyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxybenzyl)-4-phenylpiperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-ethoxybenzyl)-4-phenylpiperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
The pharmacological and chemical profiles of piperazine derivatives are highly dependent on substituent groups. Below is a detailed comparison of 1-(2-ethoxybenzyl)-4-phenylpiperazine with structurally related compounds:
Key Observations :
- Substituent Effects : The 2-ethoxy group in the target compound is electron-donating, increasing lipophilicity compared to electron-withdrawing groups (e.g., nitro in 4a), which could improve blood-brain barrier penetration .
- Synthetic Routes : Microwave-assisted methods (e.g., General Procedure F in ) enhance reaction efficiency for nitro-substituted analogs, while sulfonylation (for NSPP) and alkylation (for chloroalkyl derivatives) are common for other derivatives.
Pharmacological and Functional Comparisons
Table 2: Pharmacological Activities of Piperazine Derivatives
Key Observations :
- Neuroprotection : NSPP’s 4-nitrophenylsulfonyl group confers significant anti-inflammatory activity in glioblastoma models, while the ethoxy group in the target compound may offer similar benefits with improved metabolic stability .
- Anticancer Activity : Chloroalkyl derivatives (e.g., 3-chloropropyl) show cytotoxicity, likely due to alkylating properties, whereas ethoxy groups may reduce toxicity risks .
Physicochemical and Structural Comparisons
Table 3: Physicochemical Properties
Key Observations :
- Crystallography : Nitro and bromo substituents influence crystal packing (e.g., Pna2₁ vs. P2₁ space groups), which may affect formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
